![molecular formula C12H13NO3 B1429044 methyl 3-(methoxymethyl)-1H-indole-5-carboxylate CAS No. 947412-99-9](/img/structure/B1429044.png)
methyl 3-(methoxymethyl)-1H-indole-5-carboxylate
Overview
Description
Methyl 3-(methoxymethyl)-1H-indole-5-carboxylate (MMIC) is a synthetic indole derivative that has been used in a variety of scientific research applications. It is a low-toxicity compound that can be used to study the effects of indole compounds on biological systems. MMIC is an important tool for researchers, as it can be used to study the biochemical and physiological effects of indole compounds.
Scientific Research Applications
Spectroscopic Profiling and Computational Studies
Methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), a potential precursor to biologically active molecules, has been characterized through various spectroscopic methods including FT-IR, FT-Raman, and NMR. Computational studies, particularly using DFT methods, have explored its electronic structure, reactivity, and non-linear optical (NLO) properties. Such detailed characterization supports its utility in developing biologically active compounds through understanding its fundamental modes, electronic nature, and reactivity profiles (Almutairi et al., 2017).
Synthesis of Novel Indole-Benzimidazole Derivatives
Research on indole derivatives, including the synthesis of novel indole-benzimidazole compounds from methyl 3-(methoxymethyl)-1H-indole-5-carboxylate precursors, highlights their potential in medicinal chemistry. These compounds are synthesized under high temperature with polyphosphoric acid, indicating the versatility of indole carboxylates in organic synthesis and potential pharmaceutical applications (Wang et al., 2016).
Conformationally Constrained Tryptophan Derivatives
The synthesis of novel 3,4-fused tryptophan analogues from methyl 3-(methoxymethyl)-1H-indole-5-carboxylate showcases its application in peptide research. These derivatives are designed to limit conformational flexibility, aiding in peptide and peptoid conformation elucidation studies. This research provides insights into the structural analysis of peptides, demonstrating the compound's relevance in studying biological mechanisms (Horwell et al., 1994).
Radiolabeling and Biodistribution Studies
Methyl 3-(methoxymethyl)-1H-indole-5-carboxylate has been explored as a precursor in radiolabeling studies for potential neuroprotective drugs. These studies involve the synthesis and PET analysis of radiolabeled compounds, providing insights into their brain distribution and potential as neuroprotective agents. This application highlights the compound's role in developing novel therapeutic agents and its utility in neuroscience research (Yu et al., 2003).
Functionalization for Heterocyclic Derivatives
Research on the functionalization of methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate demonstrates the compound's utility in synthesizing heterocyclic derivatives. Such studies are crucial for the development of novel organic compounds with potential applications in medicinal chemistry and drug discovery (Velikorodov et al., 2016).
properties
IUPAC Name |
methyl 3-(methoxymethyl)-1H-indole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-15-7-9-6-13-11-4-3-8(5-10(9)11)12(14)16-2/h3-6,13H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYXZKMZVNUFGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CNC2=C1C=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101239427 | |
Record name | Methyl 3-(methoxymethyl)-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101239427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(methoxymethyl)-1H-indole-5-carboxylate | |
CAS RN |
947412-99-9 | |
Record name | Methyl 3-(methoxymethyl)-1H-indole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947412-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(methoxymethyl)-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101239427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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